Lenalidomide-d5 can be synthesized from lenalidomide through specific chemical modifications that introduce deuterium into the molecular structure. It is available from specialized chemical suppliers such as SynZeal Research and MedChemExpress, which provide it for research purposes, particularly in analytical chemistry applications.
Lenalidomide-d5 falls under the category of pharmaceutical compounds and is classified as an immunomodulatory agent. Its primary therapeutic applications are linked to its ability to modulate immune responses and inhibit tumor growth.
The synthesis of lenalidomide-d5 typically involves the following steps:
The synthesis process requires careful control of reaction conditions, including temperature, pressure, and reaction time, to optimize yield and purity. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and assess the compound's purity.
The molecular formula for lenalidomide-d5 is C_13H_10D_5N_3O_3, reflecting the substitution of five hydrogen atoms with deuterium. The structural representation shows a core isoindole structure with a piperidine moiety.
Lenalidomide-d5 can participate in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
Reactions involving lenalidomide-d5 must be carefully monitored using chromatographic techniques to track conversion rates and product formation. The use of mass spectrometry can also assist in identifying reaction intermediates.
Lenalidomide-d5 retains the pharmacological activity of lenalidomide, which primarily acts through:
Research indicates that lenalidomide derivatives exhibit varied mechanisms depending on their structural modifications, potentially leading to enhanced efficacy against specific cancer types .
Lenalidomide-d5 is primarily used in research settings for:
Lenalidomide-d5 (chemical synonyms: CC-5013-d5; 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline-d5) is a deuterated analog of the immunomodulatory drug lenalidomide. Its systematic IUPAC name is 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione-d5, reflecting the substitution of five hydrogen atoms with deuterium at specific molecular positions. The molecular formula is C₁₃H₈D₅N₃O₃, with a molecular weight of 264.29 g/mol [1] [6] [9]. The deuterium atoms are strategically incorporated at the piperidinyl ring’s C3 and C4 positions (denoted as C*H₂ groups in the non-deuterated parent compound), confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The SMILES notation (O=C1N(C2([2H])C(NC(C([2H])([2H])C2([2H])[2H])=O)=O)CC3=C(N)C=CC=C31
) explicitly defines the deuteration sites [6] [9].
Property | Value |
---|---|
CAS Number (unlabeled) | 191732-72-6 |
CAS Number (labeled) | 1227162-34-6 |
Molecular Formula | C₁₃H₈D₅N₃O₃ |
Exact Mass | 264.29 g/mol |
SMILES | O=C1N(C2([2H])C(NC(C([2H])([2H])C2([2H])[2H])=O)=O)CC3=C(N)C=CC=C31 |
Deuterium enrichment in lenalidomide-d5 employs synthetic deuteration and isotopic exchange methodologies. The primary route involves catalytic hydrogenation of a lenalidomide precursor using deuterium gas (D₂) in the presence of palladium or platinum catalysts, achieving >95% isotopic purity [7]. Alternatively, H/D exchange under acidic or basic conditions targets labile hydrogens adjacent to carbonyl groups in the piperidinyl ring, though this method risks structural racemization. Advanced techniques utilize deuterated building blocks, such as deuterated succinic acid or deuterated ammonia, integrated during multi-step synthesis to ensure regioselective labeling at the aliphatic positions (C3 and C4 of the piperidine ring) [2] [7]. The isotopic purity is quantified via mass spectrometry, with commercial standards (e.g., TRC-L328003) certifying >95% deuterium incorporation [6] [9].
Method | Deuterium Source | Catalyst | Isotopic Purity | Regioselectivity |
---|---|---|---|---|
Catalytic Hydrogenation | D₂ gas | Pd/C, PtO₂ | >98% | High (aliphatic sites) |
H/D Exchange | D₂O, CD₃OD | Acid/Base | 90–95% | Moderate (labile H sites) |
Deuterated Intermediates | Labeled precursors | N/A | >95% | Controlled (pre-specified) |
The synthesis of lenalidomide-d5 follows a chiral-resolved pathway starting from deuterated glutamine derivatives or via late-stage deuteration. A validated route involves:
Key reaction mechanisms include nucleophilic substitution at the isoindolinone carbonyl and acid-catalyzed cyclodehydration. Impurities (e.g., non-deuterated analogs) are minimized via rigorous purification using reversed-phase HPLC [5] [7].
Lenalidomide-d5 exhibits polymorphism influenced by crystallization conditions. X-ray powder diffraction (XRPD) identifies two primary forms:
Single-crystal X-ray diffraction confirms that deuteration does not alter the space group symmetry (P2₁2₁2₁) or hydrogen-bonding motifs compared to non-deuterated lenalidomide. However, deuterium’s lower zero-point energy enhances lattice stability, increasing the melting point by 2–3°C [5].
Polymorph | 2θ Positions (°) | Crystallization Solvent | Stability |
---|---|---|---|
Form I | 12.5, 15.8, 17.3, 25.6 | Ethyl acetate | Thermodynamically stable |
Form II | 7.2, 13.4, 21.9 | Methanol/Water | Kinetically stable |
Stability studies under ICH guidelines reveal lenalidomide-d5’s susceptibility to hydrolysis and photodegradation:
Quantification employs a validated HPLC-MS/MS method using lenalidomide-d5 as an internal standard, with detection at m/z 260→149 (analyte) and 265→151 (IS) [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1